2-Methyl-3-biphenylmethanol

Organic Synthesis Process Chemistry Pesticide Intermediates

The ortho‑methyl substitution pattern of 2‑Methyl‑3‑biphenylmethanol (CAS 76350‑90‑8) is structurally mandatory for the industrial synthesis of the pyrethroid insecticide Bifenthrin—generic biphenylmethanol analogs cannot be substituted. This compound’s stereochemical fidelity directly governs the final product’s biological activity and yield. Procured batches come with verified quality documentation to ensure synthetic integrity and regulatory compliance for agrochemical production.

Molecular Formula C14H14O
Molecular Weight 198.26 g/mol
CAS No. 76350-90-8
Cat. No. B137470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-biphenylmethanol
CAS76350-90-8
Synonyms2-Methyl-[1,1’-biphenyl]-3-methanol;  2-Methyl-3-phenylbenzyl Alcohol;  2-Methylbiphenyl-3-ylmethanol;  3-Hydroxymethyl-2-methylbiphenyl; 
Molecular FormulaC14H14O
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1C2=CC=CC=C2)CO
InChIInChI=1S/C14H14O/c1-11-13(10-15)8-5-9-14(11)12-6-3-2-4-7-12/h2-9,15H,10H2,1H3
InChIKeyBGTLHJPGBIVQLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-biphenylmethanol (CAS 76350-90-8): The Specific Bifenthrin Alcohol Intermediate


2-Methyl-3-biphenylmethanol (CAS 76350-90-8), with the molecular formula C14H14O and a molecular weight of 198.26 g/mol, is a white crystalline solid characterized by a melting point of 73-76 °C . It is soluble in common organic solvents such as ethanol and toluene but insoluble in water . Its primary and most documented characteristic is its role as a critical and specific chemical intermediate, most notably in the industrial synthesis of the pyrethroid insecticide Bifenthrin [1]. It is also referred to as Bifenthrin alcohol or 3-hydroxymethyl-2-methylbiphenyl in this context .

Why Generic Substitution is Unacceptable for 2-Methyl-3-biphenylmethanol (76350-90-8)


While the biphenylmethanol class includes numerous analogs, the specific ortho-methyl substitution pattern on the biphenyl ring in 2-Methyl-3-biphenylmethanol (CAS 76350-90-8) is a non-negotiable structural requirement for its primary application. This precise regiochemistry is essential for the final stereochemical outcome and biological activity of the downstream product, the insecticide Bifenthrin [1]. Substituting this compound with an unsubstituted biphenylmethanol (like 2-, 3-, or 4-biphenylmethanol) would result in the synthesis of a different, and likely inactive, analog [2]. Therefore, procurement must be specific to CAS 76350-90-8 to ensure synthetic fidelity and product integrity.

Verifiable Quantitative Evidence for 2-Methyl-3-biphenylmethanol (76350-90-8) Differentiation


Purity and Yield in Optimized Synthetic Routes to 2-Methyl-3-biphenylmethanol

A key differentiation point for this compound is the availability of optimized, high-yielding synthetic methods. A patent explicitly describes a method achieving a yield of ≥99% for 2-Methyl-3-biphenylmethanol, with the reaction endpoint controlled by HPLC to ensure less than 0.1% of the starting aldehyde remains [1]. In contrast, a classical Suzuki coupling route, while efficient, achieves a slightly lower reported yield of 98% . For procurement, this indicates that material from suppliers utilizing the more modern patent process may offer higher purity and consistency without additional purification steps.

Organic Synthesis Process Chemistry Pesticide Intermediates

Physical Properties Differentiating 2-Methyl-3-biphenylmethanol from Positional Isomers

2-Methyl-3-biphenylmethanol can be distinguished from its close positional isomers, which are potential byproducts or alternatives, by its unique melting point. The target compound has a defined melting point of 73-76 °C . For example, the 4-biphenylmethanol isomer (CAS 3597-91-9) has a significantly higher melting point of 96-100 °C . This 23 °C difference provides a straightforward, quantitative metric for confirming the identity and purity of a received shipment against the certificate of analysis, ensuring the correct regioisomer has been procured.

Analytical Chemistry Quality Control Material Science

Spectral Data as a Definitive Identity Marker for 2-Methyl-3-biphenylmethanol

The unique chemical structure of 2-Methyl-3-biphenylmethanol is unequivocally confirmed by its diagnostic spectral signatures. Its 1H NMR spectrum in CDCl3 shows a distinct singlet at δ 2.25 for the methyl group and a singlet at δ 4.78 for the CH2OH protons, while the 13C NMR spectrum displays a characteristic carbon signal at δ 15.9 for the methyl group and δ 64.1 for the hydroxymethyl carbon [1]. These specific signals, which would be absent or shifted in other biphenylmethanol analogs, serve as a definitive fingerprint for identity verification and can be used to quantify purity by integration.

Analytical Chemistry Structural Biology Quality Control

Validated Application Scenarios for 2-Methyl-3-biphenylmethanol (76350-90-8)


Industrial Manufacturing of the Pyrethroid Insecticide Bifenthrin

This is the primary and best-documented application. 2-Methyl-3-biphenylmethanol is the essential alcohol component that is esterified to produce Bifenthrin [1]. Its use is mandatory, and no generic substitute can be used. The compound's quality and purity are directly linked to the yield and purity of the final insecticide product [2].

Research on Bifenthrin Metabolism and Environmental Fate

As the primary hydrolytic metabolite of Bifenthrin, this compound is the necessary analytical standard for studies investigating the insecticide's environmental degradation, residue analysis in food and soil, and its toxicological pathway in mammals [1]. It is specifically required for developing and validating quantitative methods like HPLC-MS/MS for detecting Bifenthrin residues [2].

Synthesis of New Bifenthrin Analogs and Derivatives

In medicinal and agrochemical chemistry, this compound serves as a core building block for creating novel derivatives of Bifenthrin. Researchers use it as the starting point for introducing new ester or ether linkages at the alcohol moiety to explore structure-activity relationships (SAR) and potentially improve upon the original insecticide's properties [1].

Technical Documentation Hub

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